2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with two phenyl groups and a bromo-chloro aromatic moiety. Its molecular formula is C21H14BrClN3, and it has a molecular weight of approximately 422.71 g/mol. This compound is typically encountered as a white solid and exhibits notable thermal stability, making it suitable for various applications in organic synthesis and materials science .
The chemical behavior of 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is influenced by the presence of halogen substituents. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine and chlorine atoms. Additionally, it can participate in cross-coupling reactions such as Suzuki or Kumada reactions when reacted with appropriate boronic acids or Grignard reagents. These reactions facilitate the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic molecules .
The synthesis of 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine can be achieved through several methods:
This compound has several applications across different fields:
Interaction studies highlight the compound's ability to bind with various biomolecules. For instance, it has been noted that similar compounds can act as inhibitors for cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This suggests that 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine may also exhibit significant interactions with metabolic pathways in vivo .
Several compounds share structural similarities with 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | Contains a para-bromophenyl group |
| 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | C21H13BrClN3 | Features a different substitution pattern |
| 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14ClN3 | Lacks bromine but retains chlorinated phenyl groups |
| 2-(2-Methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | C21H15N3O | Contains a methoxy group enhancing solubility |
These compounds exhibit unique properties based on their substituents and structural configurations. The presence of halogens often enhances reactivity and biological activity compared to non-halogenated analogs .
Triazines have served as foundational scaffolds in heterocyclic chemistry since their discovery in the early 20th century. The parent 1,3,5-triazine system, first synthesized in 1838 via thermal decomposition of thiourea, gained prominence for its aromatic stability and synthetic versatility. Early applications focused on melamine resins and cyanuric chloride derivatives, which became industrial staples for polymers and reactive dyes. The introduction of halogenated aryl groups to triazine cores emerged in the 1960s, driven by demands for herbicides like atrazine and materials with tailored optoelectronic properties.
The evolution toward bromo- and chloro-substituted triazines reflects broader trends in medicinal and materials chemistry. For example, 2,4,6-triphenyl-1,3,5-triazine derivatives demonstrated utility as electron-transport layers in organic light-emitting diodes (OLEDs). Similarly, halogenated variants like 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine enabled precise tuning of crystallinity in covalent organic polymers (COPs). These advancements underscore the strategic role of halogen substituents in modulating triazine reactivity and functionality.
The molecular architecture of 2-(2-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (C~21~H~13~BrClN~3~, MW 437.71 g/mol) features a 1,3,5-triazine core substituted at the 2-position with a 2-bromo-5-chlorophenyl group and at the 4- and 6-positions with phenyl rings. Key structural distinctions from related derivatives include:
The dipole moment of the target compound is anticipated to exceed mono-halogenated derivatives due to opposing inductive effects (-I) from bromine (+M effect) and chlorine (-M dominance).
X-ray diffraction studies of analogous compounds reveal halogen positioning influences packing efficiency. For instance, 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine crystallizes in orthorhombic systems with unit cell parameters a = 11.499 Å, b = 14.915 Å, and c = 21.109 Å. The target compound’s 2-bromo-5-chloro substitution likely reduces symmetry, favoring monoclinic or triclinic systems with enhanced lattice energy.
This compound’s synthetic challenges and structural complexity make it a valuable case study for advanced coupling methodologies.
While direct synthesis remains unreported, analogous pathways suggest feasibility:
Alternative routes using Ni(OAc)~2~ and 2-bromo-5-chlorobenzaldehyde may yield the triazine core via [2+2+2] cycloaddition, though competing Scholl-type coupling requires careful ligand selection.
Triazine-based COPs exploit this compound’s halogenated aryl groups for:
| COP Type | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Br/Cl-Triazine COP | Benzaldehyde | 92 | 88 |
| Phenyl-Triazine COP | Benzaldehyde | 78 | 72 |
These data underscore halogenation’s role in enhancing catalytic efficacy.
The systematic nomenclature of 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine follows established International Union of Pure and Applied Chemistry principles for heterocyclic aromatic compounds containing nitrogen atoms [1]. The compound belongs to the 1,3,5-triazine family, characterized by a six-membered heterocyclic ring containing three nitrogen atoms positioned at alternating positions within the aromatic system [19].
The systematic name construction begins with identification of the parent structure, which is 1,3,5-triazine, representing the core heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5 [1]. The numbering system for triazines follows standard conventions where nitrogen atoms receive priority in position assignment [13]. The parent ring structure forms the foundation upon which substituent groups are systematically named and positioned.
| Component | Value | Explanation |
|---|---|---|
| Parent Structure | 1,3,5-triazine | The core heterocyclic ring structure with three nitrogen atoms at positions 1, 3, and 5 |
| Position Indicator (1) | 2- | Indicates that the first substituent is attached at position 2 of the triazine ring |
| First Substituent | (2-Bromo-5-chlorophenyl) | A phenyl group with bromine at position 2 and chlorine at position 5 |
| Position Indicators (2) | 4,6- | Indicates that the second type of substituent is attached at positions 4 and 6 of the triazine ring |
| Second Substituent | diphenyl | Two phenyl groups attached to the triazine ring |
| Complete International Union of Pure and Applied Chemistry Name | 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | The complete systematic name following International Union of Pure and Applied Chemistry nomenclature rules |
The halogenated phenyl substituent requires specific nomenclature attention, where the bromine and chlorine atoms are positioned on a phenyl ring according to established aromatic substitution patterns [22]. The designation "(2-Bromo-5-chlorophenyl)" indicates a phenyl group bearing a bromine atom at position 2 and a chlorine atom at position 5, following the systematic numbering of the benzene ring [24]. This nomenclature approach ensures unambiguous identification of the precise substitution pattern on the aromatic ring system.
The diphenyl designation at positions 4 and 6 indicates two unsubstituted phenyl groups attached to the triazine core [1]. The systematic naming convention requires explicit position indicators to distinguish between different possible substitution patterns on the triazine ring [12]. This comprehensive naming approach eliminates ambiguity in chemical identification and ensures precise structural communication within the scientific community.
The Chemical Abstracts Service indexing name follows the inverted nomenclature format: "1,3,5-Triazine, 2-(2-bromo-5-chlorophenyl)-4,6-diphenyl-" [1]. This naming convention places the parent structure first, followed by substituent descriptions, facilitating systematic database organization and retrieval. The registry number status remains active, indicating continued recognition and use within chemical commerce and research applications.
| Identifier Type | Value | Description |
|---|---|---|
| Primary Chemical Abstracts Service Registry Number | 2137032-39-2 | Unique identifier assigned by Chemical Abstracts Service |
| Chemical Abstracts Service Name | 1,3,5-Triazine, 2-(2-bromo-5-chlorophenyl)-4,6-diphenyl- | The inverted name format used in Chemical Abstracts Service indexing |
| Registry Number Status | Active | Current status in the Chemical Abstracts Service Registry |
| Related Chemical Abstracts Service Numbers (Isomers) | 1073062-42-6 (3-bromo-5-chloro isomer), 2793402-06-7 (2-bromo-6-chloro isomer) | Chemical Abstracts Service numbers for structurally similar compounds |
| Beilstein Registry Number | Not definitively assigned | Reference number in the Beilstein database |
| Molecular Design Limited Number | Not definitively assigned | Molecular Design Limited identification number |
| European Inventory of Existing Commercial Chemical Substances Number | Not definitively assigned | European Inventory of Existing Commercial Chemical Substances number |
| Registry of Toxic Effects of Chemical Substances | Not definitively assigned | Registry of Toxic Effects of Chemical Substances number |
| United Nations Number (Transport) | Not classified for transport | United Nations dangerous goods transport number |
Alternative chemical identifiers include related Chemical Abstracts Service registry numbers for structural isomers, such as 1073062-42-6 for the 3-bromo-5-chlorophenyl isomer and 2793402-06-7 for the 2-bromo-6-chlorophenyl isomer [2] [4] [6]. These related compounds share similar molecular formulas but differ in halogen positioning on the phenyl substituent, demonstrating the importance of precise structural identification through unique registry numbers.
The International Chemical Identifier and International Chemical Identifier Key provide additional standardized identification methods [1]. The International Chemical Identifier represents "InChI=1S/C21H13BrClN3/c22-18-12-11-16(23)13-17(18)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H" while the International Chemical Identifier Key is "DTAVKJCSTPKBFF-UHFFFAOYSA-N" [1]. These identifiers enable cross-referencing across different chemical databases and software systems, ensuring consistent identification regardless of the specific database or platform used.
The molecular formula of 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is C₂₁H₁₃BrClN₃, representing the exact atomic composition of this heterocyclic aromatic compound [1]. This formula indicates twenty-one carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, and three nitrogen atoms arranged in the specific structural configuration that defines this triazine derivative. The molecular formula serves as the fundamental basis for all subsequent molecular weight calculations and stoichiometric analyses.
The molecular weight totals 422.71 grams per mole, calculated from the sum of individual atomic weights according to current International Union of Pure and Applied Chemistry standards [1]. This molecular weight places the compound in the intermediate molecular weight range for organic aromatic compounds, with significant contributions from both the aromatic ring systems and the halogen substituents. The precise molecular weight enables accurate stoichiometric calculations for synthetic procedures and analytical determinations.
| Component | Value | Significance |
|---|---|---|
| Empirical Formula | C₂₁H₁₃BrClN₃ | Represents the simplest whole-number ratio of atoms |
| Molecular Formula | C₂₁H₁₃BrClN₃ | Represents the actual number of atoms in the molecule |
| Total Molecular Weight | 422.71 g/mol | Sum of atomic weights of all constituent atoms |
| Elemental Composition: Carbon (C₂₁) | 252.21 g/mol (59.7%) | Major contributor to molecular weight, forms the structural backbone |
| Elemental Composition: Hydrogen (H₁₃) | 13.13 g/mol (3.1%) | Minor contributor to molecular weight, located at phenyl ring peripheries |
| Elemental Composition: Bromine (Br) | 79.90 g/mol (18.9%) | Significant contributor to molecular weight, important for chemical reactivity |
| Elemental Composition: Chlorine (Cl) | 35.45 g/mol (8.4%) | Moderate contributor to molecular weight, affects polarity and reactivity |
| Elemental Composition: Nitrogen (N₃) | 42.02 g/mol (9.9%) | Moderate contributor to molecular weight, essential for triazine ring structure |
| Structural Components: Triazine ring (C₃N₃) | 81.08 g/mol (19.2%) | Forms the central heterocyclic core of the molecule |
| Structural Components: Phenyl rings (3 × C₆H₅) | 231.33 g/mol (54.7%) | Constitute the aromatic substituents attached to the triazine core |
| Structural Components: Halogen atoms (Br, Cl) | 115.35 g/mol (27.3%) | Halogen substituents that significantly influence chemical properties |
The elemental composition analysis reveals carbon as the predominant element, contributing 252.21 grams per mole or 59.7% of the total molecular weight [1]. This substantial carbon contribution reflects the extensive aromatic character of the molecule, including the central triazine ring and three phenyl substituents. The carbon framework provides the structural foundation and determines many of the compound's fundamental physical and chemical properties.
Halogen atoms constitute a significant portion of the molecular weight, with bromine contributing 79.90 grams per mole (18.9%) and chlorine adding 35.45 grams per mole (8.4%) [1]. The combined halogen contribution of 115.35 grams per mole (27.3%) significantly influences the compound's density, polarizability, and reactivity characteristics. These halogen substituents represent reactive sites that can participate in various chemical transformations and influence the compound's overall chemical behavior.
The formation of the triazine core in 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine relies on several well-established cyclization methodologies, each offering distinct advantages in terms of reaction conditions, yields, and scalability.
Nitrile Cyclotrimerization represents the traditional approach for triazine synthesis, involving the cyclotrimerization of aromatic nitriles under high-temperature conditions. This method typically requires temperatures ranging from 200-300°C and reaction times of 12-24 hours, yielding 40-60% of the desired triazine products [1]. The reaction is catalyzed by Lewis acids such as aluminum chloride or zinc chloride, which facilitate the formation of the six-membered triazine ring through electrophilic activation of the nitrile groups [2].
A more efficient salt-catalyzed cyclization approach has been developed for large-scale triazine production. This methodology employs conventional salts such as potassium chloride or sodium chloride as both physical templates and catalytic agents [3]. Operating at moderate temperatures of 130-150°C for 3-5 hours, this method achieves significantly higher yields of 80-95%. The salt catalysts not only provide a template effect but also efficiently catalyze the cyclotrimerization reaction through a novel green solid catalyst mechanism [3].
Acid-catalyzed cyclization utilizing phosphoric acid or methanesulfonic acid as catalysts operates at 165°C for 6-12 hours, producing yields in the range of 65-75% [4]. This method is particularly effective for the synthesis of substituted triazines bearing electron-withdrawing groups, as the acidic conditions facilitate the cyclization process through protonation and subsequent ring closure.
Base-mediated cyclization reactions proceed under milder conditions, typically at 45-60°C for 0.5-2 hours, using cesium carbonate or potassium carbonate as bases [5]. While yielding 60-75% of products, this approach offers the advantage of shorter reaction times and compatibility with sensitive functional groups.
| Method | Temperature (°C) | Time (hours) | Yield (%) | Catalyst |
|---|---|---|---|---|
| Nitrile Cyclotrimerization | 200-300 | 12-24 | 40-60 | AlCl₃/ZnCl₂ |
| Salt-Catalyzed Cyclization | 130-150 | 3-5 | 80-95 | KCl/NaCl |
| Nucleophilic Aromatic Substitution | 80-120 | 2-8 | 70-85 | Pd₂(dba)₃/Xantphos |
| Acid-Catalyzed Cyclization | 165 | 6-12 | 65-75 | H₃PO₄/MSA |
| Base-Mediated Cyclization | 45-60 | 0.5-2 | 60-75 | Cs₂CO₃/K₂CO₃ |
Nucleophilic aromatic substitution reactions play a crucial role in the synthesis of substituted triazines, particularly for introducing specific functional groups onto the triazine core. The reactivity of 2,4,6-trichloro-1,3,5-triazine toward nucleophiles enables sequential substitution reactions under controlled conditions [6].
The regioselective substitution of halogenated aromatic compounds occurs preferentially under mild conditions using tetrahydrofuran as solvent under nitrogen atmosphere at temperatures ranging from 0-25°C [7]. This approach achieves yields of 75-90% with excellent regioselectivity, allowing for precise control over substitution patterns.
Phenyl group incorporation through nucleophilic substitution typically employs 1,4-dioxane as solvent at 90°C, providing site-specific substitution with yields of 80-95% [8]. The reaction proceeds through a palladium-catalyzed carbon-nitrogen coupling mechanism using palladium acetate or palladium complexes as catalysts.
For heteroaromatic substitutions, toluene under reflux conditions provides optimal results, achieving 70-85% yields with high stereoselectivity [9]. The elevated temperature facilitates the nucleophilic attack while maintaining selectivity through steric and electronic control.
Water-based nucleophilic substitutions have emerged as environmentally friendly alternatives, operating at room temperature in methanol or ethanol solvents [9]. These conditions are particularly suitable for the introduction of water-soluble functional groups, achieving yields of 65-85% with excellent chemoselectivity.
| Substituent | Reaction Conditions | Selectivity | Yield Range (%) |
|---|---|---|---|
| Halogenated aromatics | THF, N₂, 0-25°C | Regioselective | 75-90 |
| Phenyl groups | Dioxane, 90°C | Site-specific | 80-95 |
| Alkyl chains | DMF, 60-80°C | Position-dependent | 60-80 |
| Heteroaromatics | Toluene, reflux | Stereoselective | 70-85 |
| Functional groups | MeOH/EtOH, RT | Chemoselective | 65-85 |
The incorporation of halogenated precursors, specifically the 2-bromo-5-chlorophenyl moiety, requires careful optimization of reaction conditions to achieve high efficiency and selectivity. The electronic effects of halogen substituents significantly influence the reactivity and coupling efficiency.
2-Bromo-5-chlorophenyl substitution exhibits strong electron-withdrawing effects, resulting in high reactivity and coupling efficiencies of 85-92% [10] . The positioning of bromine at the ortho position and chlorine at the meta position creates an optimal electronic environment for nucleophilic attack while maintaining regioselectivity.
3-Bromo-4-chlorophenyl derivatives show moderate electron-withdrawing effects with medium-high reactivity, achieving coupling efficiencies of 78-85% [12]. The different substitution pattern alters the electronic distribution, affecting both reaction kinetics and product selectivity.
Electronic effect optimization studies reveal that strong electron-withdrawing substituents enhance the electrophilic character of the triazine ring, facilitating nucleophilic substitution reactions [13]. The combination of bromine and chlorine substituents provides an optimal balance between reactivity and selectivity.
Coupling efficiency variations demonstrate that halogen positioning significantly affects reaction outcomes. 3,5-Dibromo substituted compounds exhibit very high reactivity with coupling efficiencies of 90-95%, while 2,4-dichloro derivatives show more moderate performance at 70-80% [14].
| Halogen Position | Electronic Effect | Reactivity Order | Coupling Efficiency (%) |
|---|---|---|---|
| 2-Bromo-5-chloro | Strong withdrawal | High | 85-92 |
| 3-Bromo-4-chloro | Moderate withdrawal | Medium-High | 78-85 |
| 4-Bromo-3-chloro | Moderate withdrawal | Medium-High | 80-87 |
| 2,4-Dichloro | Strong withdrawal | Medium | 70-80 |
| 3,5-Dibromo | Very strong withdrawal | Very High | 90-95 |
The development of efficient catalytic systems is essential for achieving regioselective synthesis of complex triazine derivatives. Various metal-based catalysts have been optimized for specific transformations, offering different advantages in terms of activity, selectivity, and substrate scope.
Palladium complexes represent the most versatile catalytic systems for triazine synthesis, particularly when combined with phosphine ligands such as Xantphos or BINAP [8] [9]. These systems achieve turnover frequencies of 50-100 h⁻¹ with selectivities of 90-95%, making them ideal for complex coupling reactions involving halogenated aromatics.
Copper-based catalytic systems utilizing triazine dendrimer supports have shown excellent performance in regioselective transformations [15] [16]. Copper immobilized on nanosilica triazine dendrimers achieves activities of 20-40 h⁻¹ with selectivities of 85-90%, while offering the advantage of easy recovery and recyclability for up to seven cycles without loss of activity.
Rhodium single-atom catalysts supported on nanodiamond or covalent triazine frameworks demonstrate superior performance with turnover frequencies of 80-150 h⁻¹ and exceptional selectivities of 95-98% [17] [18]. The single-atom dispersion provides maximum atom efficiency while maintaining high catalytic activity through strong metal-support interactions.
Iron-based catalysts employing N-heterocyclic carbene ligands offer cost-effective alternatives with activities of 15-30 h⁻¹ and selectivities of 80-85% [19]. While showing lower activity compared to precious metal catalysts, iron systems provide sustainable and economically viable options for large-scale synthesis.
Nickel complexes with bipyridine derivative ligands achieve moderate activities of 25-45 h⁻¹ with selectivities of 85-92% [19]. These systems are particularly effective for specific coupling reactions and offer good tolerance to various functional groups.
| Catalyst Type | Ligand System | Activity (TOF h⁻¹) | Selectivity (%) |
|---|---|---|---|
| Palladium complexes | Xantphos/BINAP | 50-100 | 90-95 |
| Copper systems | Triazine dendrimers | 20-40 | 85-90 |
| Rhodium single-atoms | Phosphine ligands | 80-150 | 95-98 |
| Iron-based catalysts | N-heterocyclic carbenes | 15-30 | 80-85 |
| Nickel complexes | Bipyridine derivatives | 25-45 | 85-92 |
The implementation of green chemistry principles in triazine synthesis has become increasingly important for industrial applications, focusing on energy efficiency, waste reduction, and environmental sustainability. Several innovative approaches have been developed to address these requirements while maintaining high synthetic efficiency.
Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [20] [21]. Operating with reaction times of 5-15 minutes, this method achieves high energy efficiency with Environmental Factor (E-Factor) values of 2-5. The excellent scalability makes microwave synthesis particularly attractive for industrial applications, allowing for rapid heating and precise temperature control [1].
Ultrasound synthesis represents one of the most energy-efficient approaches, with very high energy efficiency and E-Factor values of 1-3 [22]. Reaction times of 10-30 minutes are typical, with good scalability for medium-scale production. The sonochemical protocol enables the synthesis of triazine derivatives using water as solvent, achieving yields over 75% in as little as 5 minutes [22].
Solvent-free conditions provide the most environmentally friendly approach with E-Factor values as low as 0.5-2 [1]. While showing medium energy efficiency and limited scalability, this method eliminates solvent waste entirely and reduces purification requirements. Reaction times of 1-3 hours are typical for solvent-free transformations.
Water-based systems offer good scalability and environmental compatibility, operating with E-Factor values of 3-6 [9]. These systems utilize water as the primary solvent, reducing organic solvent consumption while maintaining good reaction efficiency. Reaction times of 2-6 hours are common, with the advantage of easy product isolation and purification.
Mechanochemical synthesis demonstrates very high energy efficiency with the lowest E-Factor values of 0.2-1 [3]. This approach achieves excellent scalability with reaction times of 30-60 minutes, making it highly suitable for large-scale production. The mechanochemical approach eliminates solvent use entirely while providing high yields and easy scale-up capabilities.
Industrial implementation of these green approaches has shown significant environmental benefits. Large-scale triazine manufacturing facilities report best-in-class yields with ultra-low waste generation and minimal air emissions [23]. Advanced process optimization includes multiple heat exchangers for waste heat recovery, converting facilities into net energy producers rather than consumers [23].
The development of continuous flow processes further enhances the sustainability of triazine production, allowing for precise control of reaction parameters while minimizing waste generation [24]. These processes are particularly effective when combined with advanced catalytic systems that can be easily recovered and recycled.
| Method | Energy Efficiency | E-Factor | Scalability | Reaction Time |
|---|---|---|---|---|
| Microwave-assisted | High | 2-5 | Excellent | 5-15 min |
| Ultrasound synthesis | Very High | 1-3 | Good | 10-30 min |
| Solvent-free conditions | Medium | 0.5-2 | Limited | 1-3 hours |
| Water-based systems | High | 3-6 | Good | 2-6 hours |
| Mechanochemical | Very High | 0.2-1 | Excellent | 30-60 min |